molecular formula C13H25NO5S B8817258 4-[1-[(Methylsulfonyl)oxy]ethyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester

4-[1-[(Methylsulfonyl)oxy]ethyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester

Cat. No. B8817258
M. Wt: 307.41 g/mol
InChI Key: IRFCMVHKGVYWPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-[(Methylsulfonyl)oxy]ethyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C13H25NO5S and its molecular weight is 307.41 g/mol. The purity is usually 95%.
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properties

Product Name

4-[1-[(Methylsulfonyl)oxy]ethyl]-1-piperidinecarboxylic acid 1,1-dimethylethyl ester

Molecular Formula

C13H25NO5S

Molecular Weight

307.41 g/mol

IUPAC Name

tert-butyl 4-(1-methylsulfonyloxyethyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H25NO5S/c1-10(19-20(5,16)17)11-6-8-14(9-7-11)12(15)18-13(2,3)4/h10-11H,6-9H2,1-5H3

InChI Key

IRFCMVHKGVYWPT-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCN(CC1)C(=O)OC(C)(C)C)OS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-(1-hydroxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester (18.24 g, 79.54 mmol) in dichloromethane (400 mL) and triethylamine (12.20 mL, 87.49 mmol) at 0° C. is added methanesulfonyl chloride (9.23 mL, 119.30 mmol). The reaction is allowed to warm to room temperature over 16 h. The mixture is washed with 0.1 M hydrochloric acid, saturated aqueous sodium bicarbonate, water, and brine. The material is dried over magnesium sulfate, filtered, and concentrated to dryness. The crude material is purified by flash chromatography over silica gel to afford 22.65 g of the title compound as a colourless oil. 1H NMR (CDCl3) δ (ppm): 1.19-1.30 (m, 2H), 1.39 (d, 3H), 1.44 (s, 9H), 1.6-1.8 (m, 3H), 2.66 (m, 2H), 2.99 (s, 3H), 4.16 (m, 2H), 4.62 (t, 1H).
Quantity
18.24 g
Type
reactant
Reaction Step One
Quantity
12.2 mL
Type
reactant
Reaction Step One
Quantity
9.23 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

(±)-1,1-Dimethylethyl 4-{1-[(methylsulfonyl)oxy]ethyl}-1-piperidinecarboxylate (0.74 g, 49%) was prepared as a light brown oil from (±)-1,1-dimethylethyl 4-(1-hydroxyethyl)-1-piperidinecarboxylate (0.56 g, 2.44 mmol), methanesulfonyl chloride (0.23 mL, 2.93 mmol) and Et3N (0.69 mL, 4.88 mmol) in a manner similar to Example 150, Step 1. The crude product was used without further purification. 1H NMR (400 MHz, CDCl3): δ 4.70-4.55 (m, 1H), 4.20-4.10 (m, 2H), 2.99 (s, 3H), 2.70-2.55 (m, 2H), 1.80-1.60 (m, 3H), 1.43 (s, 9H), 1.38 (d, 3H, J=6.4 Hz), 1.35-1.15 (m, 2H).
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step One
Name
Quantity
0.69 mL
Type
reactant
Reaction Step One

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